molecular formula C6H5ClN2O3 B019034 2-Amino-4-chloro-6-nitrophenol CAS No. 6358-08-3

2-Amino-4-chloro-6-nitrophenol

Cat. No. B019034
Key on ui cas rn: 6358-08-3
M. Wt: 188.57 g/mol
InChI Key: MHAFRUMLQZZSIN-UHFFFAOYSA-N
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Patent
US09216975B2

Procedure details

DCI (36.4 mmol, 5.9 g) was added in one portion to 2-amino-4-chloro-6-nitrophenol 5 (5 g, 26.5 mmol) suspended in AcOEt (150 ml) and the reaction was stirred vigorously for 2 hours. 100 ml of water were added to the reaction and then the organic phase was eliminated by evaporation. HCl 20% was added (20 ml) and the resulting solid material was filtered and washed with HCl 1N, cold water, MeOH and ether obtaining 5.6 g of a beige solid. Yield=98% 1HNMR (DMSO, 200 MHz) δ 7.59 (1H, d, J=2.2 Hz), 7.86 (1H, d, J=2.2 Hz), 12.56 (1H, bs)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[OH:12].O.C[CH2:15][O:16]C(C)=O>>[Cl:8][C:6]1[CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]2[O:12][C:15](=[O:16])[NH:1][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred vigorously for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was eliminated by evaporation
ADDITION
Type
ADDITION
Details
HCl 20% was added (20 ml)
FILTRATION
Type
FILTRATION
Details
the resulting solid material was filtered
WASH
Type
WASH
Details
washed with HCl 1N, cold water, MeOH and ether obtaining 5.6 g of a beige solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C=C(C2=C(NC(O2)=O)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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